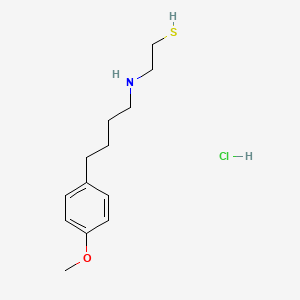
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H19NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a p-methoxyphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride typically involves the reaction of ethanethiol with 2-(4-(p-methoxyphenyl)butyl)amine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst in this reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Purification: The compound is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can:
Bind to Proteins: The ethanethiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes by interacting with their active sites.
Affect Cellular Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity.
2-(4-(p-Methoxyphenyl)butyl)amine: A related amine compound with similar structural features.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Ethanethiol, 2-(4-(p-methoxyphenyl)butyl)amino-, hydrochloride is unique due to its combination of an ethanethiol group and a p-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
38914-81-7 |
|---|---|
Molecular Formula |
C13H22ClNOS |
Molecular Weight |
275.84 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-15-13-7-5-12(6-8-13)4-2-3-9-14-10-11-16;/h5-8,14,16H,2-4,9-11H2,1H3;1H |
InChI Key |
CIDWJZPXRNBAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















